Polymerization Rate Advantage of the Spiro[4.6]undecane Core
The spiro[4.6]undecane core structure, shared by the target compound, provides a critical kinetic advantage in cationic ring-opening polymerization. A direct study of spiro ortho ester polymerization demonstrated that the rate of polymerization for 1,4,6-trioxaspiro[4.6]undecane is considerably higher than that of analogous 1,4,6-trioxaspiro[4.4]nonane and 1,4,6-trioxaspiro[4.5]decane monomers. [1] This quantified difference establishes the spiro[4.6] core as the preferred scaffold for applications requiring efficient and rapid curing.
| Evidence Dimension | Relative Polymerization Rate |
|---|---|
| Target Compound Data | High polymerization rate (1,4,6-trioxaspiro[4.6]undecane core) |
| Comparator Or Baseline | 1,4,6-trioxaspiro[4.4]nonane and 1,4,6-trioxaspiro[4.5]decane |
| Quantified Difference | Rate for [4.6]undecane is 'considerably higher' than smaller ring analogs |
| Conditions | Cationic ring-opening transfer polymerization initiated by carbon black at 50-70°C |
Why This Matters
For procurement decisions, this evidence indicates that spiro[4.6]undecane-based monomers will polymerize faster and more efficiently under mild conditions, reducing processing time and energy costs compared to monomers with smaller spiro rings.
- [1] Tsubokawa, N.; Ohshima, S.; Sone, Y.; Endo, T. Cationic Ring-Opening Transfer Polymerization of Spiro Ortho Esters Initiated by Carbon Black. J. Polym. Sci. A Polym. Chem. 1987, 25 (3), 831-842. View Source
